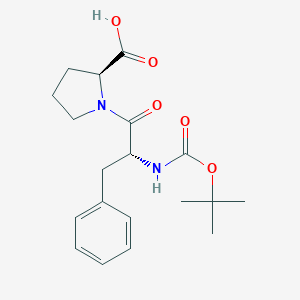

Boc-D-phe-pro-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRHVPHDENDZTP-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198018 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38675-10-4 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38675-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-D-phe-pro-OH chemical structure and properties

An In-depth Technical Guide to Boc-D-Phe-Pro-OH

Introduction

N-tert-Butoxycarbonyl-D-phenylalanyl-L-proline, commonly abbreviated as Boc-D-Phe-Pro-OH, is a dipeptide derivative of significant interest in the fields of medicinal chemistry and drug development. It consists of a D-phenylalanine residue and an L-proline residue, with the N-terminus of the D-phenylalanine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its application in stepwise peptide synthesis, as it is stable under various reaction conditions but can be easily removed with mild acids.[1]

The incorporation of D-amino acids, such as D-phenylalanine, into peptide chains is a key strategy for enhancing metabolic stability by increasing resistance to enzymatic degradation by proteases.[2][3] This modification can significantly improve the pharmacokinetic properties of peptide-based therapeutics. Boc-D-Phe-Pro-OH serves as a valuable synthetic intermediate and a key building block in the construction of more complex peptides and peptidomimetics with tailored biological activities.[4][5] This guide provides a comprehensive overview of its chemical structure, properties, and applications, along with detailed experimental protocols relevant to its use in research and development.

Chemical Structure and Physicochemical Properties

Boc-D-Phe-Pro-OH is a chiral molecule whose structure is defined by the sequence of its amino acid residues and the N-terminal protecting group.

2.1 Chemical Structure

The structure features a D-phenylalanine residue linked via a peptide bond to an L-proline residue. The amino group of the D-phenylalanine is protected by a Boc group.

Image of the chemical structure of Boc-D-phe-pro-OH (A 2D chemical structure diagram would be placed here in a full whitepaper)

2.2 Physicochemical Data

The key physicochemical properties of Boc-D-Phe-Pro-OH and its constituent precursor, Boc-D-Phe-OH, are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Boc-D-Phe-Pro-OH | Boc-D-Phe-OH |

| Synonyms | tert-Butoxycarbonyl-D-phenylalanyl-L-proline | N-Boc-D-phenylalanine, (R)-2-tert-Butoxycarbonylamino-3-phenylpropionic acid |

| Molecular Formula | C19H26N2O5 | C14H19NO4 |

| Molecular Weight | 362.42 g/mol | 265.30 g/mol |

| Appearance | White Powder | White to off-white crystalline powder |

| Melting Point | Not specified | 80 - 90 °C |

| Optical Activity [α]D | Not specified | -25 ± 1° (c=1% in ethanol) |

| Storage Temperature | 0 - 8 °C | 2 - 8 °C |

| Solubility | Soluble in organic solvents | Soluble in DMSO, Ethanol, Methanol |

| CAS Number | 23420-32-8 | 1892-49-9 |

Applications in Drug Discovery

Boc-D-Phe-Pro-OH is primarily used as a building block in the synthesis of peptides for pharmaceutical research. The inclusion of the D-Phe-Pro motif can influence the conformational properties of a peptide, often stabilizing secondary structures like β-turns, which are crucial for receptor binding and biological activity.

Potential therapeutic areas include:

-

Antibacterial Agents : Boc-protected dipeptides containing hydrophobic and aromatic residues have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. They can act by disrupting bacterial cell membranes.

-

Hormone Modulation : Derivatives of D-phenylalanine are used in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. These compounds are used to treat hormone-dependent cancers, such as prostate cancer, by blocking the GnRH receptor and suppressing testosterone production.

-

Enzyme Inhibitors : The structural rigidity and proteolytic resistance conferred by the D-amino acid make this dipeptide a candidate for incorporation into enzyme inhibitors.

Experimental Protocols

The following sections detail representative experimental methodologies where Boc-D-Phe-Pro-OH or similar building blocks are utilized.

4.1 Boc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is a standard method for synthesizing peptides. The Boc strategy involves using an acid-labile Boc group for N-terminal protection and more stable protecting groups for amino acid side chains.

Methodology:

-

Resin Preparation : Start with a suitable solid support resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Deprotection : Remove the N-terminal Boc group from the resin-bound amino acid. This is typically achieved by treating the resin with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization : Neutralize the resulting trifluoroacetate salt with a base, such as 10% triethylamine (TEA) in DCM, to free the N-terminal amine for the next coupling step.

-

Coupling : Activate the carboxyl group of the incoming Boc-protected amino acid (e.g., Boc-D-Phe-Pro-OH). Common activating agents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). Add the activated amino acid to the resin to form the new peptide bond.

-

Washing : Wash the resin extensively with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

-

Cycle Repetition : Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage : Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification : Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.

4.2 Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a standard measure of antibacterial efficacy.

Methodology:

-

Bacterial Preparation : Culture bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) until they reach the exponential growth phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution : Prepare a series of twofold serial dilutions of the test compound (e.g., a peptide containing Boc-D-Phe-Pro-OH) in a 96-well microtiter plate. Concentrations might range from 500 µg/mL down to <1 µg/mL.

-

Inoculation : Add a standardized volume of the bacterial suspension to each well of the microtiter plate.

-

Controls : Include positive controls (wells with bacteria and no compound) to ensure growth and negative controls (wells with medium only) to check for sterility.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The results can be confirmed by measuring the optical density at 600 nm (OD600).

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

Signaling Pathway Interactions

Peptides incorporating Boc-D-Phe-Pro-OH can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). A key example is the antagonism of the GnRH receptor.

GnRH Receptor Antagonism: The Gonadotropin-Releasing Hormone (GnRH) receptor is a GPCR found in the pituitary gland. When activated by GnRH, it triggers a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists, which can be synthesized using building blocks like D-phenylalanine derivatives, competitively block the GnRH receptor. This prevents the downstream signaling cascade, thereby suppressing the production of sex hormones like testosterone. This mechanism is therapeutically valuable in hormone-sensitive cancers.

Caption: Antagonist peptide blocking GPCR signaling at the GnRH receptor.

References

Technical Guide: Physicochemical Properties of Boc-D-Phe-Pro-OH

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of N-tert-butoxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH). This dipeptide is a valuable building block in peptide chemistry, particularly in the synthesis of peptides with specific conformational constraints and biological activities. The inclusion of a D-amino acid can enhance the metabolic stability of the resulting peptide.

Core Physicochemical Properties

| Property | Boc-D-Phe-Pro-OH (Calculated/Predicted) | Boc-D-Phe-OH (Experimental) |

| Molecular Formula | C19H26N2O5 | C14H19NO4[1] |

| Molecular Weight | 362.42 g/mol | 265.31 g/mol [1] |

| Appearance | Predicted: White to off-white solid | White powder[1][2] |

| Melting Point | Data not available | 80 - 90 °C |

| Optical Rotation | Data not available | [α]D20 = -25 ± 2º (c=1 in EtOH) |

| Solubility | Predicted to be soluble in organic solvents like DMF, DCM, and DMSO. | Soluble in DMSO (100 mg/mL), DCM, and DMF. |

| pKa | Data not available | Data not available |

Synthesis and Purification

The synthesis of Boc-D-Phe-Pro-OH is typically achieved through a solution-phase peptide coupling reaction, followed by purification using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Synthesis of Boc-D-Phe-Pro-OH

This protocol describes the coupling of Boc-D-Phe-OH with L-proline methyl ester, followed by the saponification of the resulting dipeptide ester.

Materials:

-

Boc-D-Phe-OH

-

L-Proline methyl hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO3) solution (5%)

-

Citric acid solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H2O)

Procedure:

-

Activation of Boc-D-Phe-OH:

-

Dissolve Boc-D-Phe-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the solution and stir for 2-4 hours at 0 °C, then allow to warm to room temperature and stir overnight.

-

Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM. The filtrate contains the activated Boc-D-Phe-OSu ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-proline methyl hydrochloride (1.0 eq) in DCM or DMF.

-

Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and stir for 15 minutes at 0 °C.

-

Add the filtrate containing the activated Boc-D-Phe-OSu ester to the proline methyl ester solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer successively with 10% citric acid solution, 5% NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Phe-Pro-OMe.

-

-

Saponification:

-

Dissolve the crude Boc-D-Phe-Pro-OMe in a mixture of MeOH and H2O.

-

Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Once the saponification is complete, neutralize the solution with a 1N HCl solution to pH 3-4.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield crude Boc-D-Phe-Pro-OH.

-

Experimental Protocol: HPLC Purification

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude Boc-D-Phe-Pro-OH in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection and Elution: Inject the sample onto the column. Elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.

-

Fraction Collection: Monitor the elution at 220 nm and 280 nm and collect fractions corresponding to the main product peak.

-

Purity Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>98%) and lyophilize to obtain the pure Boc-D-Phe-Pro-OH as a white solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of Boc-D-Phe-Pro-OH can be confirmed by 1H and 13C NMR spectroscopy. Below are the predicted chemical shifts based on the structure and data from similar dipeptides.

Predicted 1H NMR Chemical Shifts (in CDCl3 or DMSO-d6):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl (aromatic) | 7.20 - 7.40 | m | 5H |

| Phe α-CH | 4.30 - 4.50 | m | 1H |

| Pro α-CH | 4.20 - 4.40 | m | 1H |

| Pro δ-CH2 | 3.40 - 3.60 | m | 2H |

| Phe β-CH2 | 2.90 - 3.20 | m | 2H |

| Pro β, γ-CH2 | 1.80 - 2.20 | m | 4H |

| Boc (CH3)3 | ~1.40 | s | 9H |

| COOH | 10 - 12 | br s | 1H |

| Amide NH | 6.50 - 7.00 | d | 1H |

Predicted 13C NMR Chemical Shifts:

Key signals would include those for the Boc group carbons (~28.5 and ~80.0 ppm), the carbonyl carbons of the Boc group, the amide bond, and the carboxylic acid (in the range of 156-175 ppm), and the aromatic carbons of the phenylalanine side chain.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the dipeptide.

Expected Mass-to-Charge Ratios:

-

Molecular Formula: C19H26N2O5

-

Monoisotopic Mass: 362.1842 Da

-

Expected [M+H]+: 363.1915

-

Expected [M+Na]+: 385.1734

Infrared (IR) Spectroscopy

The IR spectrum of Boc-D-Phe-Pro-OH would show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm-1) |

| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) |

| N-H stretch (Amide) | 3300 - 3100 |

| C-H stretch (Aromatic and Aliphatic) | 3100 - 2850 |

| C=O stretch (Carboxylic acid, Amide, Boc) | 1760 - 1650 (multiple bands) |

| N-H bend (Amide) | 1560 - 1510 |

| C-O stretch (Carboxylic acid and Boc) | 1300 - 1150 |

Visualizations

Logical Relationship in Peptide Synthesis

The following diagram illustrates the role of Boc-D-Phe-Pro-OH as an intermediate in the synthesis of larger peptides.

Caption: Role of Boc-D-Phe-Pro-OH in peptide synthesis.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the general workflow for the synthesis and purification of Boc-D-Phe-Pro-OH.

Caption: Synthesis and purification workflow.

References

Navigating the Solubility of Boc-D-Phe-Pro-OH: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of peptide intermediates like N-tert-Butoxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH) is fundamental for optimizing synthetic routes, purification strategies, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this protected dipeptide, outlines detailed methodologies for its experimental determination, and presents a generalized workflow for assessing peptide solubility.

Quantitative Solubility Data

Specific quantitative solubility data for Boc-D-Phe-Pro-OH in a range of organic solvents is sparse in publicly accessible databases. However, data for the closely related precursor, Boc-D-Phe-OH, is available in Dimethyl Sulfoxide (DMSO).

| Compound | Solvent | Solubility |

| Boc-D-Phe-OH | DMSO | 100 mg/mL (376.92 mM)[1] |

Note: The solubility of Boc-D-Phe-Pro-OH is expected to differ from Boc-D-Phe-OH due to the addition of the proline residue. This value should be considered as a reference point. To achieve high solubility in DMSO, ultrasonic treatment may be necessary. It is also important to use newly opened, hygroscopic DMSO as water content can significantly impact solubility.[1]

Qualitative Solubility Profile

Based on the hydrophobic nature of the constituent amino acids and the presence of the Boc protecting group, a qualitative solubility profile in common organic solvents can be predicted. Peptides with a high content of hydrophobic residues are generally more soluble in organic solvents.[2]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, DMA | High | These solvents are effective at solvating the peptide backbone.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group can interact with the peptide, but the overall non-polar character of the dipeptide will influence solubility.[2] |

| Chlorinated | Dichloromethane (DCM) | Moderate | Often used in peptide synthesis, but solubility can be variable. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Less effective at solvating the polar parts of the molecule. |

| Non-polar | Hexanes, Toluene | Insoluble | These solvents lack the polarity to interact favorably with the peptide. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are standard methodologies that can be employed.

Gravimetric Method

This is a widely used and reliable method for determining the solubility of a solid in a liquid.

Objective: To determine the saturation concentration of Boc-D-Phe-Pro-OH in a specific organic solvent at a controlled temperature.

Materials:

-

Boc-D-Phe-Pro-OH

-

Selected organic solvent(s)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with an appropriate membrane)

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid Boc-D-Phe-Pro-OH to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a micropipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.

-

Solvent Evaporation: Place the extracted supernatant in a pre-weighed vial and evaporate the solvent completely using a drying oven or vacuum desiccator.

-

Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried Boc-D-Phe-Pro-OH.

-

Solubility Calculation: The mass of the dissolved solid is the final weight of the vial minus the initial weight. The solubility can then be calculated in units such as g/L or mg/mL.

HPLC-Based Method

This method is useful for determining solubility when smaller sample quantities are available or when dealing with complex mixtures.

Objective: To quantify the concentration of dissolved Boc-D-Phe-Pro-OH in a saturated solution using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Same as for the gravimetric method

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Volumetric flasks for standard preparation

Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 of the gravimetric method to prepare a saturated solution and separate the excess solid.

-

Prepare Standard Solutions: Prepare a series of standard solutions of Boc-D-Phe-Pro-OH of known concentrations in the solvent of interest.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Analyze Saturated Solution: Dilute a known volume of the clear supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by taking the dilution factor into account.

Generalized Workflow for Peptide Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a peptide like Boc-D-Phe-Pro-OH.

Caption: A generalized workflow for assessing peptide solubility.

This guide provides a foundational understanding and practical methodologies for approaching the solubility of Boc-D-Phe-Pro-OH. By following these protocols, researchers can generate the specific, quantitative data required for their drug development and synthetic chemistry applications.

References

Stability of Boc-D-Phe-Pro-OH Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-tert-butyloxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH) under acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under various conditions and its clean, acid-catalyzed removal.[1] Understanding the kinetics and potential side reactions associated with the acidic treatment of Boc-D-Phe-Pro-OH is critical for optimizing peptide synthesis protocols and ensuring the purity of the final product.

The Acid-Labile Nature of the Boc Protecting Group

The Boc group is designed to be labile under acidic conditions, facilitating its removal from the N-terminus of a peptide chain.[2] The cleavage mechanism is an acid-catalyzed elimination reaction that proceeds through three main steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid, such as trifluoroacetic acid (TFA).

-

Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[1]

The resulting free amine is then protonated by the excess acid in the reaction mixture, forming a salt. The generation of the tert-butyl cation, a reactive electrophile, necessitates the use of "scavengers" in the cleavage cocktail to prevent unwanted side reactions, such as the alkylation of sensitive amino acid residues.

Quantitative Data on Boc Deprotection and Dipeptide Degradation

While specific kinetic studies on the rate of Boc cleavage from Boc-D-Phe-Pro-OH are not extensively published, the following tables summarize typical conditions for Boc deprotection and the kinetics of a major degradation pathway for the resulting dipeptide, diketopiperazine formation.

Table 1: Typical Conditions for Boc Deprotection using Trifluoroacetic Acid (TFA)

| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |

| 25% | 2 hours | Room Temperature | A common and generally effective condition.[1] |

| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[1] |

| 55% | 30 minutes | Room Temperature | Has been shown to yield higher purity peptides compared to 100% TFA in some cases. |

| 100% (neat) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products. |

Table 2: Kinetic Data for Diketopiperazine (DKP) Formation from a Phe-Pro Model Compound

This data is based on the intramolecular aminolysis of Phe-Pro-p-nitroaniline, which serves as a model for the behavior of the deprotected H-D-Phe-Pro-OH dipeptide. The reaction follows pseudo-first-order kinetics.

| pH | Stability of Phe-Pro-DKP | Degradation Pathway |

| < 3 | Unstable | Hydrolyzes to the dipeptide, Phe-Pro-OH. |

| 3 - 8 | Stable | - |

| > 8 | Unstable | Hydrolyzes to the dipeptide, Phe-Pro-OH. |

Major Degradation Pathways and Side Reactions

Upon removal of the Boc group under acidic conditions, the resulting H-D-Phe-Pro-OH dipeptide can undergo several side reactions.

Diketopiperazine (DKP) Formation

The most significant side reaction for deprotected dipeptides, particularly those containing proline at the second position, is the intramolecular cyclization to form a stable six-membered ring known as a diketopiperazine (DKP). In the case of H-D-Phe-Pro-OH, this would result in the formation of cyclo(D-Phe-Pro).

The rate of DKP formation is highly dependent on the pH of the solution. After acid-mediated deprotection, the N-terminal amino group is protonated, which makes it less nucleophilic and slows down the rate of cyclization. However, upon neutralization or in a pH range where a significant portion of the N-terminus is deprotonated, the rate of DKP formation can increase substantially.

Racemization

The chiral center of the D-phenylalanine residue can be susceptible to epimerization under certain acidic conditions, leading to the formation of the diastereomer, Boc-L-Phe-Pro-OH. This process, known as racemization, can occur through the formation of an oxazolone intermediate. To minimize this risk, it is advisable to use the mildest acidic conditions and the shortest reaction times necessary for complete Boc deprotection.

Alkylation

The tert-butyl cation generated during Boc deprotection is a potent electrophile that can alkylate electron-rich side chains. While the proline and phenylalanine side chains in Boc-D-Phe-Pro-OH are not highly susceptible to this reaction, in the context of a larger peptide, residues like tryptophan and methionine are at risk. The inclusion of scavengers such as triisopropylsilane (TIS) or water in the cleavage cocktail is crucial to trap these cations and prevent unwanted alkylation.

Experimental Protocols

Protocol for Acidic Deprotection of Boc-D-Phe-Pro-OH

This protocol describes a standard procedure for the removal of the Boc group using TFA in dichloromethane (DCM).

Materials:

-

Boc-D-Phe-Pro-OH

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

Dissolve Boc-D-Phe-Pro-OH in anhydrous DCM (e.g., 10 mL per gram of dipeptide) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a predetermined volume of TFA to the stirred solution to achieve the desired concentration (e.g., 25-50%).

-

Allow the reaction to stir at 0°C for 5 minutes, then remove the ice bath and let the reaction proceed at room temperature for 30-120 minutes, depending on the TFA concentration.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting residue is the trifluoroacetate salt of H-D-Phe-Pro-OH. To precipitate the product, add cold diethyl ether and collect the solid by filtration or centrifugation.

HPLC Analysis of Stability

This protocol outlines a general method for analyzing the stability of Boc-D-Phe-Pro-OH and its deprotected form.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm and 254 nm.

Procedure:

-

Prepare samples by dissolving a small amount of the reaction mixture or final product in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Analyze the chromatogram to identify peaks corresponding to the starting material (Boc-D-Phe-Pro-OH), the deprotected product (H-D-Phe-Pro-OH), and potential byproducts such as the diketopiperazine and any racemized forms. The identity of the peaks can be confirmed by mass spectrometry (LC-MS).

Visualizations

Caption: Experimental workflow for assessing the stability of Boc-D-Phe-Pro-OH under acidic conditions.

Caption: Primary degradation pathways of Boc-D-Phe-Pro-OH under acidic conditions.

References

The Biological Significance of D-Amino Acid Incorporation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the central dogma of molecular biology has emphasized the exclusive use of L-amino acids in protein synthesis. However, a growing body of evidence has unveiled the significant and diverse roles of their chiral counterparts, D-amino acids, across all domains of life. From the structural integrity of bacterial cell walls to the modulation of neurotransmission in the mammalian brain, the incorporation of D-amino acids into peptides and proteins is a critical biological process with profound implications for physiology, disease, and therapeutic development. This in-depth technical guide provides a comprehensive overview of the biological significance of D-amino acid incorporation, focusing on their roles in bacteria and mammals, their impact on peptide stability and function, and their emerging applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fascinating and rapidly evolving field.

D-Amino Acids in Bacteria: Beyond the Cell Wall

The most well-established role of D-amino acids in bacteria is their essential contribution to the structure and rigidity of the peptidoglycan (PG) cell wall.[1][2][3] D-alanine and D-glutamic acid are key components of the peptide stems that cross-link the glycan strands of the PG sacculus, providing protection against osmotic stress and conferring resistance to most proteases, which are stereospecific for L-amino acids.[1][2]

Beyond their structural role, free D-amino acids, released by bacteria, act as signaling molecules that regulate a variety of cellular processes, including biofilm formation, spore germination, and cell wall remodeling. This intercellular communication via D-amino acids highlights their importance in microbial ecology and interspecies interactions.

Peptidoglycan Remodeling and Biofilm Regulation

Bacteria can dynamically modify their PG composition by incorporating non-canonical D-amino acids, such as D-methionine, D-leucine, and D-tyrosine. This remodeling alters the physical properties of the cell wall and can influence the activity of PG-modifying enzymes. Furthermore, the release of a mixture of D-amino acids by some bacteria has been shown to trigger biofilm dispersal in other species, suggesting a role in microbial competition and population dynamics.

D-Amino Acids in Mammals: Neuromodulation and Beyond

The presence and functional significance of D-amino acids are not limited to the microbial world. Mammalian systems utilize D-amino acids, most notably D-serine and D-aspartate, as key signaling molecules in the central nervous and endocrine systems.

D-Serine: A Co-agonist at the NMDA Receptor

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory. D-serine binds to the "glycine site" on the GluN1 subunit of the NMDA receptor, and its presence is required, along with glutamate binding to the GluN2 subunit, for receptor activation and subsequent calcium influx. The synthesis and release of D-serine are tightly regulated, primarily through the enzyme serine racemase, which converts L-serine to D-serine.

D-Aspartate: A Regulator of Neurogenesis and Hormone Synthesis

D-aspartate is another key D-amino acid in mammals, with high concentrations found in the brain during embryonic development and in neuroendocrine tissues throughout life. It plays a critical role in neurogenesis, the process of generating new neurons, and is also involved in the synthesis and release of several hormones, including testosterone. D-aspartate is synthesized from L-aspartate by the enzyme aspartate racemase.

D-Amino Acids in Drug Development: Enhancing Peptide Therapeutics

The incorporation of D-amino acids into synthetic peptides has emerged as a powerful strategy in drug development to overcome the limitations of native L-peptides, such as their short in vivo half-life due to rapid proteolytic degradation.

Increased Proteolytic Stability

By replacing one or more L-amino acids with their D-enantiomers, peptides can be rendered resistant to cleavage by proteases. This increased stability leads to a longer plasma half-life, improved bioavailability, and enhanced therapeutic efficacy.

Table 1: Quantitative Data on the Effect of D-Amino Acid Substitution on Peptide Half-Life

| Peptide | Sequence | Modification | Half-life in Serum | Reference |

| Peptide 1 | L-amino acid sequence | None | 43.5 h | |

| Peptide 2 | L-amino acid sequence | None | 3.2 h | |

| Peptide with N-terminal D-amino acids | tptPTGTQTPT | Three D-amino acids at N-terminus | >96 h (in 10% serum) | |

| Peptide with N- and C-terminal D-amino acids | tptPTGTQTPt | Three D-amino acids at both termini | Stable after 96 h (in 50% serum) | |

| Antitumor Peptide (L-form) | RDP215 | All L-amino acids | Significant degradation after 24h in 10% serum | |

| Antitumor Peptide (D-form) | 9D-RDP215 | All D-amino acids | Stable after 7 days in 10% serum |

Note: This table presents a summary of data from different studies and experimental conditions may vary.

Modulation of Biological Activity

The introduction of D-amino acids can also modulate the biological activity of peptides by altering their conformation and interaction with receptors or other target molecules. This can lead to peptides with improved potency, selectivity, or even novel biological functions.

Quantitative Analysis of D-Amino Acids

Accurate quantification of D-amino acids in biological samples is crucial for understanding their physiological roles and for the development of diagnostics and therapeutics. Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being the most common.

Table 2: Concentrations of D-Amino Acids in Human Physiological Fluids

| D-Amino Acid | Plasma (μM) | Cerebrospinal Fluid (μM) | Urine (μM) | Reference |

| D-Alanine | 0.3 - 2.5 | 0.05 - 0.2 | 5 - 50 | |

| D-Serine | 0.5 - 3.0 | 0.1 - 1.0 | 10 - 100 | |

| D-Aspartate | 0.1 - 0.5 | 0.02 - 0.1 | 1 - 10 | |

| D-Proline | 0.2 - 1.0 | Not Detected | 2 - 20 |

Note: Values are approximate ranges compiled from the literature and can vary based on analytical methods and individual physiological states.

Table 3: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO)

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| D-Alanine | 15.5 | 6.6 | 0.43 | |

| D-Serine | 18.2 | 3.5 | 0.19 | |

| D-Proline | 13.0 | 11.0 | 0.85 | |

| D-Valine | 3.5 | 6.0 | 1.7 | |

| D-Leucine | 2.7 | 6.6 | 2.4 | |

| D-Tryptophan | 1.5 | 3.2 | 2.1 | |

| D-Aspartate | ~2000 | 6.7 | 0.0035 |

Note: Apparent kinetic parameters were determined at 21% oxygen saturation, pH 8.5, and 25°C.

Experimental Protocols

Protocol for Quantification of D-Amino Acids in Biological Fluids by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of D-amino acids in plasma, cerebrospinal fluid, and urine.

Materials:

-

Biological fluid sample (plasma, CSF, urine)

-

Internal standards (isotope-labeled D-amino acids)

-

Acetonitrile (ACN), HPLC grade

-

Chiral derivatizing agent (e.g., (S)-N-(2,4-dinitro-5-fluorophenyl)-alaninamide, (S)-NIFE)

-

Boric acid buffer

-

Formic acid

-

Ultra-high performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer (MS/MS)

-

Chiral chromatography column

Procedure:

-

Sample Preparation: a. Thaw frozen biological samples on ice. b. To 50 µL of sample, add 10 µL of the internal standard mixture. c. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. d. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization: a. Reconstitute the dried extract in 50 µL of boric acid buffer (pH 8.0). b. Add 50 µL of the chiral derivatizing agent solution in ACN. c. Incubate at 60°C for 1 hour. d. Cool the reaction mixture and add 5 µL of formic acid to stop the reaction.

-

LC-MS/MS Analysis: a. Inject an aliquot of the derivatized sample onto the UPLC-MS/MS system. b. Separate the derivatized D- and L-amino acids using a chiral column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid). c. Detect and quantify the amino acid diastereomers using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Data Analysis: a. Construct calibration curves for each D-amino acid using the peak area ratios of the analyte to its corresponding internal standard. b. Determine the concentration of each D-amino acid in the biological samples by interpolating their peak area ratios from the calibration curves.

Protocol for Metabolic Labeling of Bacterial Peptidoglycan with Fluorescent D-Amino Acids (FDAAs)

This protocol describes the use of fluorescently labeled D-amino acid analogs (FDAAs) to visualize active sites of peptidoglycan synthesis in live bacteria.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium

-

Fluorescent D-amino acid analog (e.g., HADA - blue, NADA - green)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., paraformaldehyde)

-

Fluorescence microscope

Procedure:

-

Bacterial Growth: Grow the bacterial culture in the appropriate liquid medium to the desired growth phase (e.g., exponential phase).

-

Labeling: Add the FDAA to the bacterial culture at a final concentration typically ranging from 0.1 to 1 mM.

-

Incubation: Incubate the culture under normal growth conditions for a period of time that can range from a few minutes to several generations, depending on the experimental goal.

-

Washing: Pellet the bacterial cells by centrifugation and wash them two to three times with PBS to remove unincorporated FDAA.

-

Fixation (Optional): If desired, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-30 minutes at room temperature.

-

Microscopy: Resuspend the cells in PBS and mount them on a microscope slide. Visualize the fluorescently labeled peptidoglycan using a fluorescence microscope equipped with the appropriate filter sets for the chosen FDAA.

Conclusion

The incorporation of D-amino acids represents a significant and widespread biological phenomenon with far-reaching implications. In bacteria, D-amino acids are not only fundamental structural components of the cell wall but also act as crucial signaling molecules. In mammals, they play vital roles in neurotransmission and endocrine regulation, with dysregulation of D-amino acid metabolism implicated in various neurological and psychiatric disorders. The unique properties of D-amino acids, particularly their resistance to proteolysis, have made them invaluable tools in drug development for enhancing the stability and efficacy of peptide-based therapeutics. The continued development of sensitive analytical methods and innovative labeling techniques will undoubtedly lead to a deeper understanding of the diverse biological roles of D-amino acids and pave the way for novel diagnostic and therapeutic strategies. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore and harness the potential of D-amino acid incorporation in their respective fields.

References

The Strategic Role of Boc-Phe-Pro-OH in the Design of Bioactive Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Boc-L-Phenylalanyl-L-Proline (Boc-Phe-Pro-OH) is a pivotal building block in the design and synthesis of bioactive peptides. Its rigid proline residue and aromatic phenylalanine side chain, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it a strategic component for creating peptides with specific conformations and enhanced stability. This technical guide delves into the core functionalities of Boc-Phe-Pro-OH in peptide-based drug discovery, providing detailed experimental protocols, quantitative data on relevant bioactive peptides, and visualizations of key signaling pathways and experimental workflows.

Introduction: The Significance of the Phe-Pro Motif and N-Terminal Protection

The Phenylalanine-Proline (Phe-Pro) motif is a recurring structural element in a variety of bioactive peptides, including bradykinin-potentiating peptides (BPPs), certain antimicrobial peptides, and inhibitors of enzymes like Dipeptidyl Peptidase-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE). The proline residue introduces a characteristic kink in the peptide backbone, restricting conformational flexibility and often promoting specific secondary structures that are crucial for receptor binding and biological activity. The phenylalanine residue provides a bulky, hydrophobic side chain that can engage in important interactions with biological targets.

The N-terminal protection of this dipeptide with the tert-butyloxycarbonyl (Boc) group is a cornerstone of chemical peptide synthesis. The Boc group is stable under a wide range of reaction conditions but can be readily removed with mild acid treatment, allowing for the stepwise elongation of the peptide chain. This controlled synthesis is essential for producing peptides with a defined sequence and purity, which is a prerequisite for their use as therapeutic agents. While the Boc group is typically removed from the final bioactive peptide, its presence during synthesis is critical for achieving the desired product.

Core Applications of Boc-Phe-Pro-OH in Bioactive Peptide Design

Boc-Phe-Pro-OH serves as a versatile starting point for the synthesis of peptides targeting several key physiological pathways:

-

Bradykinin-Potentiating Peptides (BPPs) and Angiotensin-Converting Enzyme (ACE) Inhibitors: The Phe-Pro sequence is found in some BPPs, which enhance the effects of bradykinin, a potent vasodilator. Many BPPs also act as inhibitors of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. The design of novel ACE inhibitors often incorporates proline and hydrophobic residues like phenylalanine to mimic the natural substrates of the enzyme.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. Inhibitors of DPP-IV are an important class of drugs for the treatment of type 2 diabetes. Peptides containing a Proline residue at the penultimate N-terminal position are recognized by DPP-IV, and modifications to the N-terminal amino acid, such as Phenylalanine, can influence inhibitory potency.

-

Antimicrobial Peptides (AMPs): The hydrophobic nature of phenylalanine and the structural rigidity imparted by proline can contribute to the membrane-disrupting activity of some AMPs. The Boc-protected dipeptide can be a key component in the synthesis of novel AMPs with enhanced stability and efficacy.

Data Presentation: Bioactivity of Peptides Containing the Phe-Pro Motif

While quantitative data specifically for peptides composed solely of Boc-Phe-Pro-OH are limited due to its primary role as a synthetic intermediate, the following tables summarize the bioactivity of representative peptides where the Phe-Pro motif is a key structural component. It is important to note that the N-terminal protecting group (e.g., pyroglutamyl) in many natural peptides serves a similar purpose to the Boc group in synthetic peptides by preventing degradation.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Selected Peptides

| Peptide Sequence | Source/Analogue | IC50 (µM) | Reference |

| pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro | BPP9α | ~0.1 | [1] |

| Ala-Leu-Pro-Met-His-Ile-Arg | Tryptic fragment of bovine β-lactoglobulin | - | [2] |

| pGlu-Trp-Pro-Arg-Pro-Lys-Trp-Ala-Pro | Synthetic Analogue | Potent Inhibitor |

Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of Selected Dipeptides

| Dipeptide | IC50 (µM) | Inhibition Mode | Reference |

| Trp-Leu | <45 | Competitive | |

| Trp-Arg | <45 | Competitive | |

| Trp-Lys | <45 | Competitive | |

| Phe-Leu | Inhibitory Activity | - |

Table 3: Bradykinin-Potentiating Activity of Selected Peptides

| Peptide | Activity | Assay System | Reference |

| BPP9α (pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro) | Potentiation of BK-induced contraction | Isolated guinea pig ileum | |

| [1-Pro]-BPP9α | Potentiation of BK-induced contraction | Isolated guinea pig ileum |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioactive peptides derived from Boc-Phe-Pro-OH.

Synthesis of Boc-Phe-Pro-OH

This protocol describes a general solution-phase synthesis approach.

Materials:

-

Boc-Phe-OH

-

H-Pro-OMe·HCl (Proline methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) (1N)

Procedure:

-

Activation of Boc-Phe-OH: Dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir for 30 minutes at 0 °C.

-

Neutralization of H-Pro-OMe·HCl: In a separate flask, dissolve H-Pro-OMe·HCl (1.2 eq) in DCM and cool to 0 °C. Add NMM or DIEA (2.5 eq) dropwise and stir for 15 minutes.

-

Coupling Reaction: Add the neutralized proline methyl ester solution to the activated Boc-Phe-OH solution. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Work-up and Purification of Boc-Phe-Pro-OMe: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Phe-Pro-OMe. Purify further by column chromatography if necessary.

-

Saponification to Boc-Phe-Pro-OH: Dissolve the purified Boc-Phe-Pro-OMe in a mixture of MeOH and H₂O. Add LiOH (1.5 eq) and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

-

Final Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl. Extract the product with EtOAc. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Boc-Phe-Pro-OH.

Solid-Phase Peptide Synthesis (SPPS) using Boc-Phe-Pro-OH

This protocol outlines the incorporation of Boc-Phe-Pro-OH as a dipeptide unit in a standard Boc-SPPS workflow.

Materials:

-

Boc-Phe-Pro-OH

-

Appropriate resin (e.g., PAM resin for C-terminal acid, MBHA resin for C-terminal amide)

-

DCC or HBTU/HATU as coupling reagents

-

HOBt (if using DCC)

-

DIEA

-

Trifluoroacetic acid (TFA)

-

DCM

-

Dimethylformamide (DMF)

-

Piperidine (for Fmoc deprotection, if applicable in a hybrid strategy)

-

Cleavage cocktail (e.g., HF or TFMSA/TFA/scavengers)

Procedure:

-

Resin Preparation: Swell the resin in DCM in a reaction vessel.

-

First Amino Acid Coupling (if applicable): Couple the first Boc-protected amino acid to the resin according to standard protocols.

-

Deprotection: Remove the Boc group from the resin-bound amino acid using a solution of TFA in DCM (e.g., 50% TFA/DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM or DMF.

-

Dipeptide Coupling:

-

Pre-activate Boc-Phe-Pro-OH (1.5-3.0 eq) with a coupling reagent (e.g., DCC/HOBt or HBTU/HATU) in DMF.

-

Add the activated dipeptide solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps with subsequent Boc-amino acids to elongate the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a strong acid cleavage cocktail (e.g., liquid HF or a TFMSA/TFA mixture with appropriate scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This is a spectrophotometric assay to determine the in vitro ACE inhibitory activity of synthesized peptides.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate buffer (pH 8.3) with NaCl

-

Synthesized peptide inhibitor

-

Captopril (positive control)

-

Ethyl acetate

-

1N HCl

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, mix the borate buffer, the synthesized peptide solution at various concentrations, and the ACE solution.

-

Pre-incubation: Incubate the mixture at 37 °C for 10 minutes.

-

Enzymatic Reaction: Initiate the reaction by adding the HHL substrate solution. Incubate at 37 °C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 1N HCl.

-

Extraction: Add ethyl acetate to extract the hippuric acid (HA) formed. Vortex and centrifuge to separate the layers.

-

Quantification: Transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the HA residue in water or buffer.

-

Measurement: Measure the absorbance of the solution at 228 nm.

-

Calculation: Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This is a fluorometric assay to measure the in vitro DPP-IV inhibitory activity.

Materials:

-

Recombinant human DPP-IV

-

Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Tris-HCl buffer (pH 8.0)

-

Synthesized peptide inhibitor

-

Sitagliptin or Vildagliptin (positive control)

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well black microplate, add Tris-HCl buffer, the synthesized peptide solution at various concentrations, and the DPP-IV enzyme solution.

-

Pre-incubation: Incubate the plate at 37 °C for 10 minutes.

-

Enzymatic Reaction: Start the reaction by adding the Gly-Pro-AMC substrate solution.

-

Measurement: Immediately measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) kinetically over 30-60 minutes at 37 °C.

-

Calculation: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of DPP-IV inhibition and determine the IC50 value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use of Boc-Phe-Pro-OH in bioactive peptide design.

Experimental Workflow for Peptide Synthesis and Bioactivity Screening

Caption: Workflow for synthesis and bioactivity screening of peptides using Boc-Phe-Pro-OH.

Signaling Pathway for Bradykinin B2 Receptor and ACE Inhibition

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-D-Phe-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of the dipeptide Boc-D-Phe-Pro-OH. The protocol utilizes the tert-butyloxycarbonyl (Boc) protection strategy, a robust method for peptide synthesis. These guidelines are intended for professionals in peptide chemistry, drug discovery, and related fields.

The synthesis of peptides containing proline can present challenges due to the unique cyclic structure of this amino acid, which can affect coupling kinetics.[1][2] This protocol outlines optimized conditions to facilitate efficient synthesis.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Resin | ||

| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Recommended for obtaining a C-terminal carboxylic acid.[3] |

| Amino Acids | ||

| Boc-D-Phenylalanine (Boc-D-Phe-OH) | Peptide synthesis grade | |

| Fmoc-Proline (Fmoc-Pro-OH) | Peptide synthesis grade | The first amino acid to be attached to the resin. |

| Solvents | ||

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | |

| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | |

| Diethyl ether | Cold | For peptide precipitation.[1] |

| Reagents | ||

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |

| Piperidine | Reagent grade | For Fmoc deprotection. |

| Trifluoroacetic acid (TFA) | Reagent grade | For Boc deprotection and cleavage.[4] |

| Coupling Reagents | ||

| HBTU/HOBt or HATU | Peptide synthesis grade | Recommended for efficient coupling. |

| Scavengers | ||

| Triisopropylsilane (TIS) | Reagent grade | Used during cleavage to prevent side reactions. |

Equipment

-

Solid-phase peptide synthesis reaction vessel

-

Shaker or mechanical stirrer

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system for purification and analysis

-

Lyophilizer

Synthesis Workflow

The solid-phase synthesis of Boc-D-Phe-Pro-OH follows a cyclical process of deprotection, activation, and coupling, starting from the C-terminal amino acid (Proline) attached to the solid support.

Step-by-Step Protocol

4.1. Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH)

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes in the reaction vessel.

-

Loading of Fmoc-Pro-OH:

-

Dissolve Fmoc-Pro-OH (3 equivalents relative to resin substitution) and DIPEA (7.5 equivalents) in dry DCM.

-

Add the amino acid solution to the swollen resin.

-

Shake the mixture for 30-60 minutes at room temperature.

-

-

Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 15 minutes.

-

Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times).

4.2. Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

4.3. Coupling of the Second Amino Acid (Boc-D-Phe-OH)

-

Activation: In a separate vessel, pre-activate Boc-D-Phe-OH (3 equivalents) with a coupling reagent such as HBTU/HOBt (2.9 equivalents) or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for approximately 2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin-bound proline.

-

Shake the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

4.4. Cleavage of the Dipeptide from the Resin

-

Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

4.5. Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final Boc-D-Phe-Pro-OH product.

Quantitative Data Summary

| Step | Reagent | Equivalents (relative to resin substitution) | Time | Temperature |

| Loading | Fmoc-Pro-OH | 3 | 30-60 min | Room Temp |

| DIPEA | 7.5 | |||

| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 5-10 min | Room Temp |

| Coupling | Boc-D-Phe-OH | 3 | 2-4 hours | Room Temp |

| HBTU/HOBt or HATU | 2.9 | |||

| DIPEA | 6 | |||

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2-4 hours | Room Temp |

References

Application Notes and Protocols for the Manual Synthesis of Peptides with Boc-D-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protecting group chemistry is a foundational and robust method for the synthesis of peptides.[1] This technique, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble resin support.[1] The use of D-amino acids, such as Boc-D-phenylalanine (Boc-D-Phe-OH), is a key strategy in modern drug discovery to enhance peptide stability against enzymatic degradation and to modulate conformational properties and biological activity.[2] This document provides detailed protocols and technical guidance for the manual synthesis of peptides incorporating Boc-D-Phe-OH.

Boc-D-Phe-OH is a derivative of the D-isomer of phenylalanine where the alpha-amino group is protected by the acid-labile Boc group.[2] This protection scheme is central to Boc-SPPS, which relies on graduated acid lability: the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

This application note will detail the manual synthesis workflow, from resin preparation to final peptide purification, using a model peptide containing D-phenylalanine. It also includes quantitative data on reaction efficiencies, troubleshooting common side reactions, and a diagram of a relevant biological pathway for such peptides.

Data Presentation

The efficiency of each step in SPPS is critical for the purity and yield of the final peptide. Below is a summary of expected outcomes for key stages of the synthesis.

Table 1: Comparison of Common Coupling Reagents for Boc-D-Phe-OH

| Coupling Reagent | Activation Method | Typical Coupling Efficiency | Racemization Risk | Notes |

| DCC/HOBt | Carbodiimide/Additive | >99% | Low with HOBt | Dicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered. |

| DIC/HOBt | Carbodiimide/Additive | >99% | Low with HOBt | Diisopropylurea byproduct is more soluble than DCU, making it suitable for SPPS. |

| HBTU/DIEA | Uronium Salt/Base | >99.5% | Very Low | Rapid coupling times (as short as 6 minutes). Excess HBTU can lead to chain termination. |

| HATU/DIEA | Uronium Salt/Base | >99.5% | Very Low | Highly efficient, especially for sterically hindered couplings. |

| COMU/DIEA | Uronium Salt/Base | >99.5% | Very Low | High solubility and enhanced safety profile compared to HBTU/HATU. |

Table 2: Typical Yields and Purity in Manual Boc-SPPS

| Parameter | Expected Outcome | Method of Analysis |

| Per-cycle Coupling Efficiency | >99% | Kaiser Test |

| Overall Crude Peptide Yield | 70-90% (sequence dependent) | Gravimetric Analysis |

| Crude Peptide Purity | 50-80% (sequence dependent) | RP-HPLC (215-230 nm) |

| Final Purity after HPLC | >95% or >98% | RP-HPLC |

| Final Isolated Yield | 10-30% (sequence dependent) | Gravimetric Analysis |

Experimental Protocols

The following protocols outline the manual synthesis of a model pentapeptide, Tyr-D-Ala-Gly-Phe-D-Leu (an analogue of DADLE), using Boc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading

-

Resin Selection : For a C-terminal carboxyl peptide, Merrifield or PAM resin is suitable. For a C-terminal amide, MBHA resin is used. This protocol uses 1 g of Merrifield resin (1.0 mmol/g substitution).

-

Resin Swelling : Place the resin in a reaction vessel and wash with dichloromethane (DCM) (3 x 10 mL). Add 10 mL of DCM and gently agitate for 30 minutes to swell the resin.

-

First Amino Acid Loading (Cesium Salt Method for Merrifield Resin) :

-

Dissolve Boc-D-Leu-OH (2.0 mmol) in a solution of methanol (10 mL) and water (2 mL).

-

Neutralize the solution with a 25% aqueous solution of cesium carbonate to a pH of 7.0.

-

Evaporate the solution to dryness under reduced pressure.

-

Co-evaporate with anhydrous DMF (2 x 10 mL) to remove residual water.

-

Dissolve the resulting Boc-D-Leu-OCs salt in 10 mL of DMF.

-

Add the solution to the swollen Merrifield resin.

-

Heat the reaction mixture at 50°C for 24 hours with gentle agitation.

-

Wash the resin with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

-

Capping Unreacted Sites : To block any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine (DIEA) and 10% acetic anhydride in DCM for 30 minutes. Wash with DCM (3 x 10 mL).

Protocol 2: Manual Peptide Synthesis Cycle (for each subsequent amino acid)

This cycle is repeated for the addition of Boc-Phe-OH, Boc-Gly-OH, Boc-D-Ala-OH, and Boc-Tyr(Bzl)-OH.

-

Resin Swelling : Swell the peptide-resin in 10 mL of DCM for 20 minutes.

-

Boc Deprotection :

-

Drain the DCM.

-

Add 10 mL of 50% TFA in DCM and agitate for 2 minutes. Drain.

-

Add a fresh 10 mL of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DMF (3 x 10 mL).

-

-

Neutralization :

-

Add 10 mL of 10% DIEA in DMF to the resin and agitate for 2 minutes. Drain.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3 x 10 mL).

-

-

Amino Acid Coupling (using HBTU/DIEA) :

-

In a separate vial, dissolve the next Boc-protected amino acid (3.0 mmol), HBTU (3.0 mmol), and HOBt (3.0 mmol) in 5 mL of DMF.

-

Add DIEA (6.0 mmol) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction :

-

Remove a few beads of resin, wash them thoroughly with DMF and ethanol, and perform a Kaiser test.

-

A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing : Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle.

Protocol 3: Peptide Cleavage and Deprotection (HF Cleavage)

Safety Note : Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.

-

Resin Preparation : After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation : For 1 g of peptide-resin, prepare a cleavage cocktail containing scavengers to trap reactive cations generated during cleavage. A common cocktail is a 90:5:5 (v/v) mixture of HF:anisole:p-cresol.

-

Cleavage Reaction :

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the scavenger mixture.

-

Cool the vessel to -5 to 0°C using an ice/salt bath.

-

Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Evaporation : Remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation and Isolation :

-

Wash the remaining resin and peptide mixture with cold diethyl ether to remove the scavengers.

-

Extract the crude peptide from the resin using 10% aqueous acetic acid.

-

Filter the resin and collect the aqueous filtrate.

-

Lyophilize the filtrate to obtain the crude peptide as a white powder.

-

Protocol 4: Peptide Purification and Analysis

-

Purification :

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 65% acetonitrile over 60 minutes.

-

Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.

-

-

Analysis :

-

Pool the fractions containing the pure peptide and lyophilize.

-

Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and analytical RP-HPLC (to determine purity).

-

Mandatory Visualization

Caption: Workflow for manual solid-phase peptide synthesis using Boc chemistry.

Caption: Signaling pathway of the D-amino acid-containing peptide DADLE.

Troubleshooting and Side Reactions

-

Diketopiperazine Formation : This can occur after the second amino acid is coupled, leading to cleavage of the dipeptide from the resin. It is more prevalent when Proline is in the first or second position. Using in situ neutralization protocols can suppress this side reaction.

-

Aspartimide Formation : Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to this side reaction under both acidic and basic conditions. Using β-cyclohexyl ester protection for Asp instead of β-benzyl ester can reduce this issue.

-

Racemization : The risk of racemization of the activated amino acid is minimized by using additives like HOBt or by employing uronium salt coupling reagents such as HBTU or HATU.

-

Incomplete Coupling : This can be caused by steric hindrance or peptide aggregation on the resin. Use a more potent coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling. For hydrophobic peptides, consider using a more polar solvent mixture.

-

Incomplete Cleavage : If the final yield is low, the cleavage reaction may have been incomplete. Ensure the resin is completely dry before adding HF and that the reaction time is sufficient.

-

Alkylation : During final cleavage, reactive cations can modify sensitive residues like Trp, Met, and Tyr. Always use a scavenger cocktail (e.g., containing anisole, p-cresol, thioanisole) to trap these cations.

References

Application Notes and Protocols for the Coupling of Boc-D-Phe-Pro-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide sequence D-Phenylalanine-Proline (D-Phe-Pro) is a common motif in various biologically active peptides and peptidomimetics. Its incorporation into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) strategy presents unique challenges. The steric hindrance of the D-phenylalanine residue coupled to a secondary amine (proline) can lead to sluggish reaction kinetics and incomplete coupling. Furthermore, the dipeptide sequence itself is highly susceptible to side reactions, primarily diketopiperazine (DKP) formation, which can significantly reduce the yield of the desired full-length peptide.[1][2] The choice of coupling reagent is therefore critical to overcoming these obstacles and ensuring high-purity peptide synthesis.

This document provides detailed application notes on the selection of appropriate coupling reagents for Boc-D-Phe-Pro-OH and comprehensive protocols for its successful incorporation in Boc-SPPS.